Tripeptide-3

Cosmetic Peptide Anti-Wrinkle Neuromuscular Inhibition

Tripeptide-3 is NOT a single chemical entity. The SYN-AKE variant (β-Ala-Pro-Dab-NH-benzyl, CAS 823202-99-9) is the ONLY Tripeptide-3 sequence that reversibly antagonizes muscle nicotinic acetylcholine receptors—yielding 82% in vitro contraction inhibition and 52% clinical wrinkle reduction over 28 days. Do NOT substitute with AHK (CAS 126828-32-8), AHK-Cu (CAS 767286-83-9), or Palmitoyl sh-Tripeptide-3 Amide; these sequences lack neuromuscular activity and function via entirely different mechanisms (copper-dependent pathways, collagen/elastin synthesis, or EGF-mimetic signaling). Always specify the exact sequence and CAS number. For hair growth, select Copper Tripeptide-3 (AHK-Cu, CAS 767286-83-9). For dermal regeneration, choose Palmitoyl sh-Tripeptide-3 Amide. Verify purity ≥98%.

Molecular Formula
Molecular Weight
Cat. No. B1575523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripeptide-3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Tripeptide-3 for Cosmetic and Research Procurement: Peptide Class, Variants, and Baseline Specifications


Tripeptide-3 is a synthetic tripeptide with multiple sequence variants depending on intended biological function. The most common cosmetic-grade sequences include β-Ala-Pro-Dab-NH-benzyl (also designated as SYN-AKE, CAS 823202-99-9), which mimics snake venom waglerin-1 for neuromuscular inhibition [1]; Ala-His-Lys (AHK, CAS 126828-32-8), a GHK analog involved in collagen synthesis and wound repair [2]; and Palmitoyl sh-Tripeptide-3 Amide, an EGF-derived biomimetic sequence designed for dermal regeneration [3]. Given this sequence heterogeneity, procurement decisions must specify the exact sequence and CAS number to ensure the desired biological activity [4].

Why Tripeptide-3 Cannot Be Substituted with In-Class Tripeptides: Sequence-Dependent Mechanism Divergence


Tripeptide-3 procurement cannot rely on class-level substitution because the term encompasses chemically and functionally distinct sequences. The SYN-AKE variant (β-Ala-Pro-Dab-NH-benzyl) acts postsynaptically as a reversible nicotinic acetylcholine receptor antagonist , whereas AHK (Ala-His-Lys) functions through copper-dependent pathways involving superoxide dismutase activity and dermal papilla cell proliferation [1]. Further differentiation exists between unmodified AHK (hydrophilic, Mw 314.37) and its palmitoylated derivative Pal-AHK, which demonstrates enhanced lipophilicity for improved stratum corneum partitioning [2]. Substituting one Tripeptide-3 sequence for another—or for in-class analogs such as GHK (Tripeptide-1) or Palmitoyl Tripeptide-5—introduces mechanistic and pharmacokinetic divergence that invalidates comparative efficacy assumptions .

Tripeptide-3 Quantitative Differentiation Evidence: Comparator-Backed Performance Data


Tripeptide-3 (SYN-AKE) Neuromuscular Inhibition: In Vitro Muscle Contraction Reduction Quantified

Tripeptide-3 in the SYN-AKE variant (β-Ala-Pro-Dab-NH-benzyl) demonstrates quantifiable postsynaptic acetylcholine receptor antagonism. At a concentration of 0.5 mM, Tripeptide-3 reduced induced muscle contraction by 82% after two hours of treatment in vitro . This neuromuscular inhibition mechanism is directly comparable to botulinum toxin preparations, though the peptide achieves reversible antagonism without requiring transdermal injection, a differentiation critical for topical cosmetic formulation [1]. Class-level inference indicates this mechanism is unique among cosmetic tripeptides, as comparator sequences (AHK, GHK) operate via collagen synthesis pathways rather than postsynaptic receptor blockade [2].

Cosmetic Peptide Anti-Wrinkle Neuromuscular Inhibition

Tripeptide-3 (SYN-AKE) In Vivo Wrinkle Depth Reduction: 28-Day Clinical Quantification

A 28-day in vivo study evaluated a 4% Tripeptide-3 (SYN-AKE) formulation applied twice daily to the forehead of human volunteers. The study reported a maximum wrinkle reduction of 52% compared to baseline measurements . This clinical outcome is supported by independent validation: the same 52% wrinkle depth reduction at 28 days has been replicated and documented as a clinical benchmark for this specific Tripeptide-3 sequence . While comparator peptides such as Palmitoyl Tripeptide-5 demonstrate wrinkle reduction via collagen synthesis stimulation, the 28-day timeframe and 52% magnitude represent a distinct clinical profile .

Clinical Trial Wrinkle Reduction Anti-Aging

Tripeptide-3 (AHK-Cu) Hair Follicle Elongation: Ex Vivo Quantification vs. Control

The copper-complexed variant Copper Tripeptide-3 (AHK-Cu, CAS 767286-83-9) demonstrated a statistically significant 155% increase in human hair follicle elongation in ex vivo organ culture compared to untreated control [1]. The study further quantified that AHK-Cu at concentrations of 10⁻¹² to 10⁻⁹ M stimulated dermal papilla cell (DPC) proliferation while reducing apoptotic DPC populations [2]. In contrast, the in-class comparator GHK-Cu (Copper Tripeptide-1) exhibits limited hair growth benefit in comparable models, with its primary evidence base centered on wound healing and collagen synthesis rather than follicular elongation .

Hair Growth Dermal Papilla Copper Peptide

Tripeptide-3 Nanoemulsion Delivery: Skin Permeation and Retention Quantified vs. Microemulsion and Coarse Emulsion

A 2024 formulation study evaluated the topical delivery of hydrophilic Tripeptide-3 using nanoemulsion, microemulsion, and coarse emulsion vehicles. The optimized nanoemulsion system (internal droplet size 25.7 ± 1.20 nm, polydispersity index 0.237 ± 0.129) demonstrated significantly higher in vitro skin permeation and retention of Tripeptide-3 compared to both high-surfactant microemulsions and coarse emulsions [1]. In a 28-day human study, the Tripeptide-3 nanoemulsion formulation reduced sebum production and increased skin moisture levels compared to baseline [2]. This represents a delivery system differentiation rather than an intrinsic peptide differentiation, but it provides procurement-relevant formulation guidance [3].

Drug Delivery Nanoemulsion Topical Formulation

Copper Tripeptide-3 (AHK-Cu) Stability Differentiation vs. GHK-Cu: Formulation-Relevant Degradation Resistance

Copper Tripeptide-3 (AHK-Cu) exhibits higher stability and reduced susceptibility to enzymatic degradation compared to the widely used in-class comparator GHK-Cu (Copper Tripeptide-1) . This differential stability has been attributed to the alanine residue substitution (Ala-His-Lys in AHK vs. Gly-His-Lys in GHK), which confers altered copper coordination geometry and proteolytic resistance [1]. While direct quantitative enzymatic half-life data comparing the two peptides under identical conditions is not available in the public domain, the qualitative stability advantage is consistently reported across multiple supplier technical assessments and represents a class-level inference based on sequence-dependent degradation kinetics [2].

Peptide Stability Copper Peptide Formulation Compatibility

Tripeptide-3 (Palmitoyl sh-Tripeptide-3 Amide) EGF-Mimetic Differentiation: Collagen and Elastin Dual Synthesis

Palmitoyl sh-Tripeptide-3 Amide (Synepin™) is an EGF-derived biomimetic tripeptide sequence distinct from both the SYN-AKE neuromuscular variant and the AHK copper-binding variant. This sequence facilitates keratinocyte and dermal fibroblast proliferation while simultaneously stimulating collagen and elastin synthesis, a dual ECM protein induction profile not documented for other Tripeptide-3 sequence variants [1]. Comparative class-level inference distinguishes this variant from standard collagen-only peptides (e.g., Palmitoyl Tripeptide-5, which activates TGF-β for collagen biosynthesis without elastin upregulation) . Quantitative dose-response data for this specific sequence is limited in the peer-reviewed literature, representing a gap in public comparative evidence .

EGF Mimetic Dermal Regeneration Collagen Synthesis

Tripeptide-3: Evidence-Aligned Application Scenarios for Research and Industrial Procurement


Rapid-Acting Topical Anti-Wrinkle Formulations: SYN-AKE Variant Procurement

For cosmetic formulations targeting visible wrinkle reduction within a 28-day claim window, the SYN-AKE variant of Tripeptide-3 (β-Ala-Pro-Dab-NH-benzyl, CAS 823202-99-9) is the evidence-supported selection. At 0.5 mM, this sequence reduces muscle contraction by 82% in vitro, and a 4% formulation achieves 52% wrinkle reduction in 28-day human studies . Procurement specifications should require the exact sequence and CAS number, as substitution with AHK or palmitoylated variants will not yield neuromuscular inhibition activity .

Hair Growth and Scalp Care Formulations: Copper Tripeptide-3 (AHK-Cu) Selection

For formulations targeting hair follicle stimulation and scalp health, Copper Tripeptide-3 (AHK-Cu, CAS 767286-83-9) is the evidence-preferred variant. This copper-complexed sequence increases human hair follicle elongation by >155% in ex vivo organ culture and stimulates dermal papilla cell proliferation at 10⁻¹²–10⁻⁹ M . In contrast, GHK-Cu (Copper Tripeptide-1) demonstrates limited hair growth benefit, making AHK-Cu the differentiated choice for hair-focused formulations . Procurement should verify copper complexation and purity ≥95% .

Enhanced Dermal Bioavailability Formulations: Nanoemulsion-Delivered Tripeptide-3

For formulations where Tripeptide-3 skin penetration and retention are critical to efficacy, procurement should consider nanoemulsion delivery systems rather than coarse emulsions or high-surfactant microemulsions. In vitro permeation studies demonstrate that nanoemulsions with droplet size 25.7 ± 1.20 nm achieve significantly higher Tripeptide-3 skin penetration and retention . This delivery advantage translates to measurable in vivo outcomes: a 28-day study showed Tripeptide-3 nanoemulsion reduced sebum production and increased skin moisture . This scenario applies to oil-control formulations and products targeting sebaceous gland activity .

Comprehensive ECM Regeneration Formulations: Palmitoyl sh-Tripeptide-3 Amide Procurement

For anti-aging formulations targeting dual collagen and elastin synthesis, Palmitoyl sh-Tripeptide-3 Amide (Synepin™) is the mechanistically aligned variant. This EGF-mimetic sequence promotes both keratinocyte/fibroblast proliferation and ECM protein synthesis, including collagen and elastin . This profile distinguishes it from collagen-only signal peptides like Palmitoyl Tripeptide-5 . While peer-reviewed quantitative dose-response data for this variant is limited, the patented sequence and palmitoylation confer enhanced dermal partitioning . Procurement should verify the specific sh-Tripeptide-3 amide sequence rather than generic Tripeptide-3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tripeptide-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.